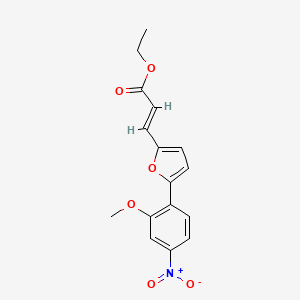

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate

CAS No.:

Cat. No.: VC15797689

Molecular Formula: C16H15NO6

Molecular Weight: 317.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO6 |

|---|---|

| Molecular Weight | 317.29 g/mol |

| IUPAC Name | ethyl (E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoate |

| Standard InChI | InChI=1S/C16H15NO6/c1-3-22-16(18)9-6-12-5-8-14(23-12)13-7-4-11(17(19)20)10-15(13)21-2/h4-10H,3H2,1-2H3/b9-6+ |

| Standard InChI Key | BCYCYZAYPVUGKO-RMKNXTFCSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |

| Canonical SMILES | CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |

Introduction

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is a complex organic compound characterized by its unique structure, which includes an ethyl ester linked to a furan ring and a nitrophenyl group. This compound belongs to the class of acrylates and nitrophenyl derivatives, featuring a molecular formula of C16H15NO6 and a molecular weight of approximately 317.29 g/mol .

Chemical Classification

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is classified as:

-

Acrylate Ester: Due to the presence of the acrylate functional group.

-

Nitro Compound: Because of the nitro group attached to the phenyl ring.

-

Heterocyclic Compound: Due to the presence of the furan ring.

Synthesis and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate typically involves several steps, incorporating reactions with furan derivatives and nitrophenyl groups. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.

Potential Applications and Biological Activity

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate has potential applications in various fields, including organic synthesis and medicinal chemistry. The biological activity of this compound has not been extensively studied, but compounds with similar structures often exhibit notable pharmacological properties. The presence of the nitro group contributes to its potential reactivity and biological activity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(3-nitrophenyl)acrylate | Contains a nitrophenyl group at position 3 | |

| Ethyl 3-amino-5-(4-nitrophenyl)thiophene | Incorporates a thiophene ring instead of furan | |

| Ethyl 2-cyano-3-(furan-2-yl)acrylate | Features a cyano group, altering reactivity | |

| Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate | Specific combination of methoxy and nitro substitutions on the phenolic structure with a furan ring |

This unique combination of functional groups in Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate may enhance its biological activity compared to other similar compounds, making it a valuable candidate for further research and application development.

Analytical Techniques for Characterization

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate. These techniques are essential for understanding its physical properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume